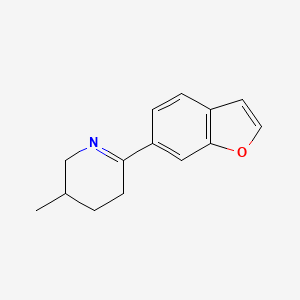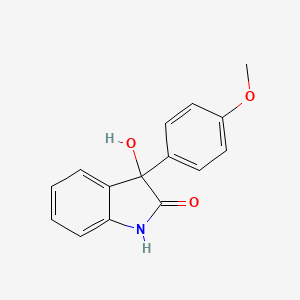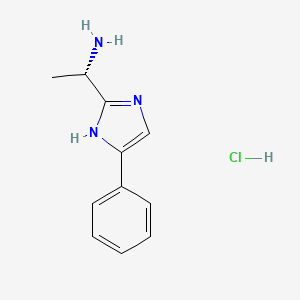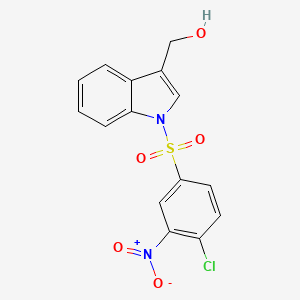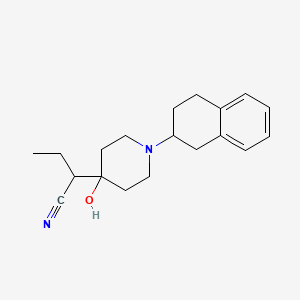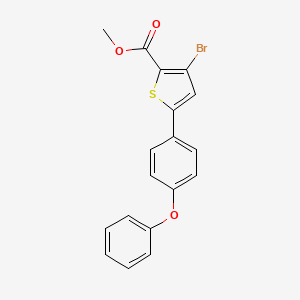![molecular formula C13H21N3 B15365807 N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine CAS No. 136470-00-3](/img/structure/B15365807.png)
N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinemethanamine and 1-bromo-2-(1-piperidinyl)ethane.
Nucleophilic Substitution: The primary synthetic route involves a nucleophilic substitution reaction where 3-pyridinemethanamine reacts with 1-bromo-2-(1-piperidinyl)ethane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the piperidine nitrogen can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride in aprotic solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The compound may act as an agonist or antagonist depending on the target and the context of its use. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-piperidinyl)ethyl]benzamide
- N-[2-(1-piperidinyl)ethyl]isonicotinamide
- N-[2-(1-piperidinyl)ethyl]phenylacetamide
Uniqueness
N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine is unique due to the presence of both the piperidine and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not observed in compounds with only one of these moieties.
Properties
CAS No. |
136470-00-3 |
|---|---|
Molecular Formula |
C13H21N3 |
Molecular Weight |
219.33 g/mol |
IUPAC Name |
2-piperidin-1-yl-N-(pyridin-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C13H21N3/c1-2-8-16(9-3-1)10-7-15-12-13-5-4-6-14-11-13/h4-6,11,15H,1-3,7-10,12H2 |
InChI Key |
XQFQUXIJGSLCEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


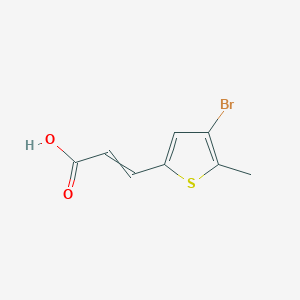
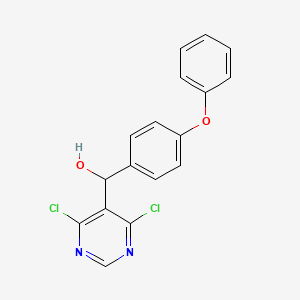
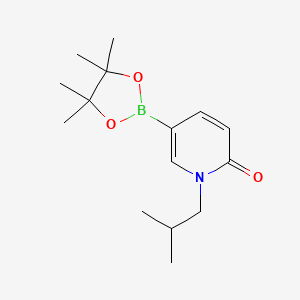
![4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B15365736.png)

